EG01377 Exhibits Sub-Micromolar Potency Against Both NRP1 a1 and b1 Domains, Contrasting with b1-Selective Comparators
EG01377 demonstrates equipotent inhibition of the NRP1 a1 and b1 domains, each with an IC50 of 609 nM, a profile not replicated by the structurally distinct NRP1 antagonist EG01449 [1]. The dual-domain engagement of EG01377 implies a broader blockade of NRP1-mediated signaling pathways compared to compounds that exclusively target the b1 domain [1].
| Evidence Dimension | Inhibitory potency against NRP1 domains |
|---|---|
| Target Compound Data | IC50 = 609 nM (NRP1-a1); IC50 = 609 nM (NRP1-b1) |
| Comparator Or Baseline | EG01449: IC50 = 362 nM (NRP1 b1 domain only); No reported activity against a1 domain |
| Quantified Difference | EG01377 demonstrates dual-domain engagement (a1 and b1), whereas EG01449 is characterized only for b1 domain inhibition. |
| Conditions | Biochemical binding assay measuring inhibition of VEGF-A interaction with recombinant NRP1 domains |
Why This Matters
For researchers investigating NRP1 biology where both a1 and b1 domains contribute to function, EG01377 provides a more complete target engagement profile than b1-selective tools.
- [1] Jarvis, A., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry, 61(7), 2835-2849. View Source
